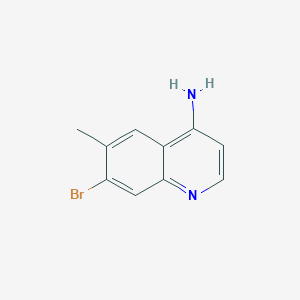
4-Amino-7-bromo-6-methylquinoline
Overview
Description
4-Amino-7-bromo-6-methylquinoline is a chemical compound with the empirical formula C10H9BrN2 . It has a molecular weight of 237.10 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound is BrC1=CC2=NC=CC(N)=C2C=C1C . The InChI is 1S/C10H9BrN2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h2-5H,1H3,(H2,12,13) .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 237.10 . The SMILES string for this compound is BrC1=CC2=NC=CC(N)=C2C=C1C , and the InChI is 1S/C10H9BrN2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h2-5H,1H3,(H2,12,13) .Scientific Research Applications
Tyrosine Kinase Inhibitors
One significant application involves the synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds, including those structurally related to "4-Amino-7-bromo-6-methylquinoline," have demonstrated potent inhibitory effects on EGFR, suggesting their potential in cancer therapy (Rewcastle et al., 1996).
Fluorescent Chemosensors
Another application is in the field of fluorescent chemosensors, where quinoline-based isomers, by extension related to "this compound," have been synthesized for the detection of metal ions. These compounds exhibit dual fluorescence chemosensor properties for Al3+ and Zn2+ ions, showcasing their utility in environmental and biological sensing applications (Hazra et al., 2018).
Cytotoxic Agents for Cancer Therapy
Quinoline derivatives have also been evaluated for their cytotoxic activities against various cancer cell lines. Notably, 7-Amino-6-bromoisoquinoline-5,8-quinone was found to be highly effective, displaying promising antitumor activity against human gastric adenocarcinoma, lung, and bladder carcinoma cancer cells (Delgado et al., 2012).
Synthesis Methodologies
In addition to direct applications in drug development and sensing technologies, "this compound" and its derivatives are central to novel synthesis methodologies. These methodologies facilitate the creation of complex quinoline scaffolds, contributing to the expansion of chemical space in medicinal chemistry and drug discovery efforts. For instance, the assembly of 4-aminoquinolines via palladium catalysis presents a mild and convenient alternative to traditional SNAr methodology, highlighting the versatility of quinoline derivatives in synthetic chemistry (Margolis et al., 2007).
Safety and Hazards
Future Directions
The compound is used for proteomics research . The heterocyclic quinoline core is a structural motif of numerous synthetic and natural compounds that find application in medicinal, bioorganic, agrochemical, and industrial chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
properties
IUPAC Name |
7-bromo-6-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSQHDLOMWDIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670940 | |
| Record name | 7-Bromo-6-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189106-23-7 | |
| Record name | 7-Bromo-6-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



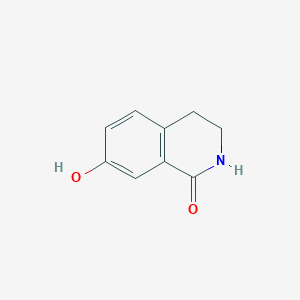


![6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B1520053.png)

![3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1520056.png)
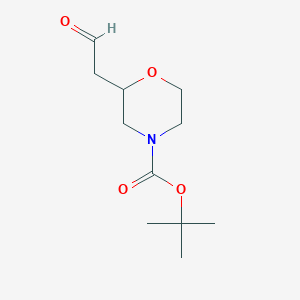
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1520058.png)

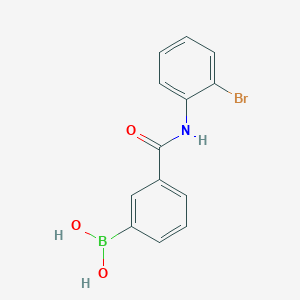
![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1520063.png)
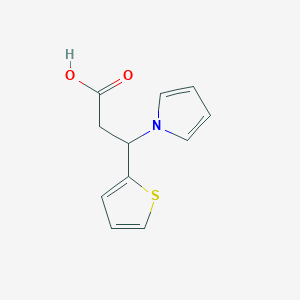
![1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1520065.png)
